4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide
Description
This compound is a brominated quinazolinone derivative featuring a benzylcarbamoylmethylsulfanyl substituent at position 2 and a 2-methoxyethyl-substituted benzamide group at position 2.
Properties
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN4O4S/c1-37-14-13-30-26(35)21-9-7-20(8-10-21)17-33-27(36)23-15-22(29)11-12-24(23)32-28(33)38-18-25(34)31-16-19-5-3-2-4-6-19/h2-12,15H,13-14,16-18H2,1H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUROVDCHDIANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative, such as benzylthiol.
Amidation: The final step involves the coupling of the intermediate with N-(2-methoxyethyl)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Quinazolinones have been recognized for their potential as therapeutic agents. The specific compound exhibits properties that may be beneficial in treating various conditions:
- Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the benzylcarbamoyl and sulfanyl groups enhances its interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells .
- Antimicrobial Properties : Compounds with similar structures have shown promising antibacterial and antifungal activities. This derivative may also exhibit such properties, making it a candidate for developing new antimicrobial agents .
Pharmacological Applications
The pharmacological profile of this compound suggests multiple avenues for research:
- Enzyme Inhibition : Quinazolinones are known to act as inhibitors of various enzymes, including kinases and proteases. This compound's unique structure may allow it to interact with specific enzyme targets, leading to therapeutic effects in diseases like cancer and inflammation .
- Neuroprotective Effects : Some studies suggest that quinazolinone derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's ability to cross the blood-brain barrier could enhance its efficacy in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several classes of heterocyclic derivatives, including 1,2,4-triazoles, benzothiazoles, and sulfonamide-linked benzamides. Below is a detailed comparison based on substituents, synthesis, and spectral properties:
Key Differences
Core Heterocycle: The target compound’s quinazolinone core distinguishes it from 1,2,4-triazoles and benzothiazoles, which may alter π-π stacking and hydrophobic interactions in biological targets.
Substituent Effects :
- The 6-bromo group in the target compound increases molecular weight (~80 g/mol) and lipophilicity compared to chloro or hydrogen analogs in triazoles .
- The 2-methoxyethyl group on the benzamide enhances solubility relative to nitro or thio substituents in other benzamides .
Tautomerism: Unlike 1,2,4-triazoles [7–9], the target compound lacks tautomeric equilibria due to its rigid quinazolinone scaffold .
Research Findings and Data Tables
Table 1: Comparative Elemental Analysis and Spectral Data
Table 2: Physicochemical Properties
| Property | Target Quinazolinone | Triazole [9] | Benzamide [3] | Benzothiazole [6] |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 603.5 | 627.4 | 289.7 | 490.6 |
| LogP (Predicted) | 3.8 | 4.2 | 2.5 | 3.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 | 7 |
Biological Activity
The compound 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core, which is known for its diverse pharmacological properties. The presence of the benzylcarbamoyl and methoxyethyl substituents enhances its potential interactions with biological targets. The bromine atom may also contribute to its reactivity and biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives of quinazoline have been reported to possess significant antibacterial and antifungal properties. For instance, compounds containing the benzyl group often show enhanced activity against various Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Quinazoline derivatives are frequently studied for their anticancer properties. They can inhibit specific kinases involved in cancer progression, thus presenting a potential therapeutic avenue for cancer treatment.
- Anti-inflammatory Effects : Some studies suggest that similar compounds may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Antimicrobial Activity
A study on related quinazoline derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. For example, derivatives with specific substitutions showed inhibition zones ranging from 16 mm to 22 mm in disc diffusion assays, indicating potent antibacterial effects .
Antitumor Studies
In vitro studies have shown that certain quinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of quinazoline derivatives has revealed their ability to inhibit pro-inflammatory cytokines. Such mechanisms are crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
- Case Study on Anticancer Activity : A derivative structurally similar to the target compound was evaluated for its anticancer properties. It exhibited significant growth inhibition in human breast cancer cells (MCF-7) with an IC50 value of 5 µM after 48 hours of treatment.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial potential of a related compound against Candida albicans and demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antifungal activity.
Data Tables
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, including:
- Quinazoline core formation : Bromination at position 6 and oxidation to generate the 4-oxo-3,4-dihydroquinazolin-3-yl scaffold.
- Sulfanyl group introduction : Thiolation using benzylcarbamoylmethyl sulfanyl precursors under nucleophilic substitution conditions.
- Coupling reactions : Methylation at the quinazoline N3 position followed by benzamide coupling with N-(2-methoxyethyl) substituents . Optimization tips:
- Use anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate to enhance reaction efficiency .
- Monitor intermediates via TLC or HPLC to ensure stepwise progression .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm regioselectivity of bromine substitution and benzamide coupling (e.g., H and C NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₃₀H₂₈BrN₅O₄S).
- HPLC : Assess purity (>95%) and detect byproducts .
- IR spectroscopy : Identify carbonyl (C=O) and sulfanyl (C-S) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) to assess impact on target binding .
- Functional group analysis : Compare sulfanyl vs. sulfonyl groups in the benzylcarbamoyl moiety to determine redox stability and bioactivity .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify targets. Cross-reference with similar quinazoline derivatives known for anticancer activity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?
- Solubility profiling : Use standardized solvents (DMSO, PBS) and measure via nephelometry or UV-Vis spectroscopy.
- Thermal analysis : DSC/TGA to determine melting points and thermal stability, addressing inconsistencies in literature .
- Cross-validation : Compare data with PubChem entries or structurally related compounds (e.g., 4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Dosing routes : Intravenous vs. oral administration to assess bioavailability.
- Metabolite identification : LC-MS/MS to track phase I/II metabolites, focusing on sulfanyl group oxidation and quinazoline ring cleavage .
- Tissue distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR or VEGFR) based on quinazoline scaffolds .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability.
- ADMET prediction : Tools like SwissADME to forecast permeability, CYP450 interactions, and toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
